N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide
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Overview
Description
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is a synthetic compound with a unique structure that includes an aminoethyl group, an ethyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as supercritical CO2 drying or freeze-drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid, while reduction could produce N-(2-Aminoethyl)-4-ethyl-5-hydroxytetrahydrofuran-2-carboxamide .
Scientific Research Applications
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental compound with similar aminoethyl functionality but different ring structure.
N-(2-Aminoethyl)glycine: A simpler analog used in peptide nucleic acids.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl group but different functional groups and applications.
Uniqueness
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-ethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C9H16N2O3/c1-2-6-5-7(14-9(6)13)8(12)11-4-3-10/h6-7H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
NYGSAZZRJCAIGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1=O)C(=O)NCCN |
Origin of Product |
United States |
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